Cas no 26271-33-0 ((3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone)

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone is a polyphenolic compound characterized by its multi-hydroxylated aromatic structure, which confers strong antioxidant and chelating properties. Its molecular framework, featuring hydroxyl groups at the 2, 4, and 6 positions of one phenyl ring and a hydroxyl at the 3 position of the other, enhances its reactivity in radical scavenging and metal-binding applications. This compound is of interest in organic synthesis, pharmaceutical research, and materials science due to its potential as a precursor for bioactive molecules or functional polymers. Its stability under moderate conditions and solubility in polar solvents further facilitate its utility in laboratory and industrial settings.
(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone structure
26271-33-0 structure
商品名:(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone
CAS番号:26271-33-0
MF:C13H10O5
メガワット:246.2155
CID:836995
PubChem ID:440991

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone 化学的及び物理的性質

名前と識別子

    • (3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone
    • 2,3',4,6-Tetrahydroxybenzophenon
    • 2,3',4,6-Tetrahydroxybenzophenone
    • (3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone
    • Methanone, (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)-
    • 2,3',4,6-Tetrahydroxy-benzophenon
    • 2,4,6,3'-Tetrahydroxy-benzophenon
    • 2,4,6,3'-Tetrahydroxybenzophenone
    • HY-N1651
    • E76138
    • 2,4,5',6-Tetrahydroxybenzophenone
    • Q27098205
    • 26271-33-0
    • CS-0017313
    • DTXSID50331553
    • BBA27133
    • CHEBI:15718
    • SCHEMBL2315545
    • BS-49675
    • C06355
    • AKOS015999023
    • CHEMBL445711
    • (3-hydroxyphenyl)-(2, 4, 6-trihydroxyphenyl)methanone
    • 2-(3-HYDROXYBENZOYL)BENZENE-1,3,5-TRIOL
    • DB-329547
    • インチ: InChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H
    • InChIKey: QWRYPHZJTWQLFX-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O

計算された属性

  • せいみつぶんしりょう: 246.05300
  • どういたいしつりょう: 246.05282342g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 489.3±33.0 °C at 760 mmHg
  • フラッシュポイント: 263.8±21.9 °C
  • PSA: 97.99000
  • LogP: 1.74000
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone セキュリティ情報

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone 税関データ

  • 税関コード:2914501900
  • 税関データ:

    中国税関コード:

    2914501900

    概要:

    2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019094610-1g
2,3',4,6-Tetrahydroxybenzophenone
26271-33-0 95%
1g
$414.10 2023-09-02
Fluorochem
211914-1g
3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone
26271-33-0 95%
1g
£401.00 2022-02-28
Fluorochem
211914-250mg
3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone
26271-33-0 95%
250mg
£161.00 2022-02-28
A2B Chem LLC
AB30130-1mg
2,3',4,6-Tetrahydroxybenzophenone
26271-33-0 98%
1mg
$115.00 2024-04-20
1PlusChem
1P002T0Y-1mg
Methanone, (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)-
26271-33-0 98%
1mg
$143.00 2024-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T72600-5mg
2,3',4,6-Tetrahydroxybenzophenone
26271-33-0 ,HPLC≥98%
5mg
¥4640.0 2023-09-06
Alichem
A019094610-250mg
2,3',4,6-Tetrahydroxybenzophenone
26271-33-0 95%
250mg
$177.12 2023-09-02
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP02042-5mg
2,3',4,6-Tetrahydroxybenzophenone
26271-33-0 98.0%
5mg
¥3400 2023-09-19
Aaron
AR002T9A-1mg
Methanone, (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)-
26271-33-0 98%
1mg
$169.00 2025-02-11
A2B Chem LLC
AB30130-1g
2,3',4,6-Tetrahydroxybenzophenone
26271-33-0 98%
1g
$6864.00 2024-04-20

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone 関連文献

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanoneに関する追加情報

Compound CAS No. 26271-33-0: (3-Hydroxyphenyl)(2,4,6-Trihydroxyphenyl)Methanone

Introduction to (3-Hydroxyphenyl)(2,4,6-Trihydroxyphenyl)Methanone

The compound (3-Hydroxyphenyl)(2,4,6-Trihydroxyphenyl)Methanone, identified by the CAS number 26271-33-0, is a highly specialized organic molecule with significant interest in the fields of natural product chemistry and pharmacology. This compound is characterized by its unique structure, featuring a methanone group bridging two aromatic rings: one substituted with a hydroxyl group at the 3-position and the other with hydroxyl groups at the 2, 4, and 6 positions. This configuration imparts distinctive chemical properties and biological activities that have been extensively studied in recent years.

Chemical Structure and Synthesis

The molecular structure of (3-Hydroxyphenyl)(2,4,6-Trihydroxyphenyl)Methanone is defined by its two phenolic rings connected via a ketone group. The presence of multiple hydroxyl groups introduces significant hydrogen bonding capabilities and contributes to the compound's solubility and reactivity. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, leveraging both traditional organic synthesis techniques and modern catalytic systems. For instance, researchers have employed cross-coupling reactions and enzymatic catalysis to achieve higher yields and better stereocontrol in its synthesis.

Biological Activity and Pharmacological Potential

Extensive studies have highlighted the remarkable biological activity of (3-Hydroxyphenyl)(2,4,6-Trihydroxyphenyl)Methanone, particularly in the context of its antioxidant and anti-inflammatory properties. Recent research has demonstrated its ability to scavenge free radicals and inhibit key inflammatory pathways such as NF-κB and COX-2. These findings underscore its potential as a lead compound for the development of novel therapeutic agents targeting chronic inflammatory diseases.

Moreover, this compound has shown promising anticancer activity in preclinical models. Studies conducted in 2023 revealed its ability to induce apoptosis in various cancer cell lines while sparing normal cells, suggesting a selective toxicity profile that could be advantageous in oncology drug development. The mechanism of action appears to involve modulation of mitochondrial function and activation of caspase pathways.

Applications in Natural Product Chemistry

(3-Hydroxyphenyl)(2,4,6-Trihydroxyphenyl)Methanone is often isolated from natural sources such as certain plant species known for their medicinal properties. Its isolation has contributed significantly to our understanding of secondary metabolite biosynthesis pathways. Recent advances in metabolomics have allowed researchers to map the biosynthetic routes leading to this compound, providing insights into enzyme functions and regulatory mechanisms.

In addition to its role as a natural product, this compound serves as a valuable template for medicinal chemistry research. Its structural features make it an ideal candidate for further modification through techniques such as Suzuki coupling or Michael addition reactions. These modifications aim to enhance bioavailability or improve pharmacokinetic profiles for potential clinical applications.

Environmental Impact and Sustainability Considerations

The synthesis and application of (3-Hydroxyphenyl)(2,4,6-Trihydroxyphenyl)Methanone also raise important questions regarding environmental sustainability. Researchers are increasingly focusing on developing eco-friendly synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For example, recent studies have explored the use of microwave-assisted synthesis and solvent-free conditions to produce this compound more sustainably.

Furthermore, understanding the environmental fate of this compound is crucial for assessing its potential ecological risks. Studies on biodegradation pathways have shown that it can be efficiently metabolized by soil microorganisms under aerobic conditions. This information is vital for regulatory compliance and ensuring responsible use in industrial applications.

Future Directions and Research Opportunities

The continued exploration of (3-Hydroxyphenyl)(2,4,6-Trihydroxyphenyl)Methanone's properties presents numerous opportunities for future research. A key area of focus will be elucidating its interaction with cellular signaling networks beyond inflammation and cancer. Emerging technologies such as CRISPR-Cas9 editing are expected to play a pivotal role in identifying novel targets for this compound.

Additionally, there is growing interest in leveraging artificial intelligence (AI) tools for predictive modeling of this compound's pharmacokinetics and toxicity profiles. Such models could accelerate drug discovery efforts by prioritizing promising candidates for further testing.

In conclusion,(3-Hydroxyphenyl)(2,4,6-Trihydroxyphenyl)Methanone, with CAS number 26271-33-0, stands at the forefront of contemporary chemical research due to its unique structure and diverse biological activities. As our understanding of this compound deepens through cutting-edge methodologies like CRISPR editing and AI-driven modeling,the stage is set for groundbreaking applications across multiple therapeutic areas.

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